molecular formula C15H8BrNO3 B588029 7-(4-Bromobenzoyl)-1H-indole-2,3-dione CAS No. 241825-88-7

7-(4-Bromobenzoyl)-1H-indole-2,3-dione

Cat. No.: B588029
CAS No.: 241825-88-7
M. Wt: 330.137
InChI Key: OKYHDBOEDYARAM-UHFFFAOYSA-N
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Description

7-(4-Bromobenzoyl)-1H-indole-2,3-dione, also known as (4-Bromophenyl) (1H-indol-7-yl)methanone or (p-Bromophenyl) (1H-indol-7-yl)formaldehyde, is a compound related to Bromfenac . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bromfenac .


Synthesis Analysis

The synthesis of this compound involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of acid to prepare 3, 3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-ketone. This compound is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder .


Molecular Structure Analysis

The molecular formula of this compound is C15H8BrNO3 .


Physical and Chemical Properties Analysis

The melting point of this compound is 162-164℃ and its predicted boiling point is 468.6±20.0 °C .

Scientific Research Applications

Palladium-Catalyzed Synthesis Applications

A significant application of this compound is found in the synthesis of o-acetylbenzoic acids via palladium-catalyzed arylation, leading to the production of 3-benzylideneisochroman-1,4-diones and 2-hydroxy-3-phenyl-1,4-naphthoquinones. This methodology also facilitates the synthesis of indolo[2,3-b]naphthalene-6,11-diones, showcasing the versatility of "7-(4-Bromobenzoyl)-1H-indole-2,3-dione" in synthetic organic chemistry (Barcia et al., 2002).

Oxidative Ring Expansion and Spiro Heterocyclization

The compound also plays a role in the oxidative ring expansion of spirocyclic oxindole derivatives, leading to novel structures such as quinazolino[4,5-b]quinazoline-6,8-dione. This demonstrates its utility in expanding the diversity of heterocyclic compounds, which are of significant interest in medicinal chemistry (Bergman et al., 2014). Additionally, its reaction with dimedone under specific conditions produces complex spiro compounds with potential biological activity, further highlighting its importance in synthetic and medicinal chemistry applications (Racheva & Maslivets, 2007).

Regioselective Diels-Alder Reactions

"this compound" is also involved in regioselective Diels-Alder reactions, serving as a precursor for complex ring systems like the 8-methoxybenzo[f]indole-4,9-dione system. This application underscores its role in constructing intricate molecular architectures, which could be foundational in developing new drugs or materials (Weeratunga et al., 1990).

Bromination and Catalytic Applications

The compound's bromination reactions lead to the synthesis of dibromo-1,3-dihydroindol-2-ones, which are precursors to isatins, another important class of compounds in organic and medicinal chemistry. This reaction pathway demonstrates the compound's utility in generating key intermediates for further chemical transformations (Parrick et al., 1989).

Mechanism of Action

While the mechanism of action for 7-(4-Bromobenzoyl)-1H-indole-2,3-dione itself is not specified, it is related to Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic purposes. The mechanism of action of Bromfenac is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas, or vapours, and contact with skin and eyes when handling 7-(4-Bromobenzoyl)-1H-indole-2,3-dione. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

7-(4-bromobenzoyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO3/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11-12(10)17-15(20)14(11)19/h1-7H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYHDBOEDYARAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746966
Record name 7-(4-Bromobenzoyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241825-88-7
Record name 7-(4-Bromobenzoyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-bromobenzoyl)-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What can you tell us about the distribution of bromfenac sodium in ocular tissues after administration?

A1: The study by [] investigated this using radiolabeled bromfenac sodium in rabbits. Following a single ocular instillation, the cornea exhibited the highest concentration of the compound, followed by the anterior sclera and conjunctiva. [] Interestingly, the lens and vitreous humor showed the lowest levels of the compound. [] This distribution pattern suggests that bromfenac sodium might preferentially target tissues at the front of the eye after topical administration.

Q2: How does repeated administration of bromfenac sodium affect its levels in ocular tissues?

A2: The research by [] found that repeated administration led to an accumulation of bromfenac sodium in most ocular tissues, eventually reaching a steady state after approximately 21 doses. [] Notably, the levels in the lens and posterior sclera were significantly higher after repeated dosing compared to a single dose. [] This accumulation highlights the importance of understanding the long-term implications of repeated bromfenac sodium use on specific ocular tissues.

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